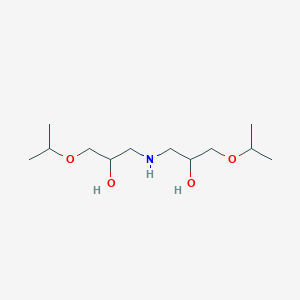

3,3'-Azanediylbis(1-isopropoxypropan-2-ol)

Description

3,3'-Azanediylbis(1-isopropoxypropan-2-ol) is a nitrogen-containing diol derivative characterized by a central azanediyl (NH) group bridging two propan-2-ol moieties, each substituted with an isopropoxy group. These compounds are typically used in polymer synthesis, surfactants, or pharmaceutical intermediates due to their dual hydroxyl functionality and tunable solubility.

Properties

IUPAC Name |

1-[(2-hydroxy-3-propan-2-yloxypropyl)amino]-3-propan-2-yloxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO4/c1-9(2)16-7-11(14)5-13-6-12(15)8-17-10(3)4/h9-15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHMZPZWXVNCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CNCC(COC(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256678 | |

| Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937653-41-3 | |

| Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937653-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Azanediylbis(1-isopropoxypropan-2-ol) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3’-Azanediylbis(propan-1-ol) with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 3,3’-Azanediylbis(1-isopropoxypropan-2-ol) may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-Azanediylbis(1-isopropoxypropan-2-ol) undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3’-Azanediylbis(1-isopropoxypropan-2-ol) has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3’-Azanediylbis(1-isopropoxypropan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) and analogs:

Key Research Findings

Substituent Effects on Solubility: The isopropoxy groups in 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) likely enhance lipophilicity compared to 3,3′-Iminodi(1-propanol), which lacks ether linkages. This property could make it more suitable for organic-phase reactions or as a nonionic surfactant . In contrast, naphthyloxy substituents (as in CAS 83314-78-7) drastically increase molecular weight and rigidity, favoring applications in high-performance polymers but reducing water solubility .

Reactivity and Stability: The NH bridge in azanediyl compounds provides mild basicity, enabling coordination with metal ions. Aromatic ether linkages in 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol improve thermal stability, making it superior for epoxy resin formulations compared to aliphatic analogs .

Isopropoxy derivatives may instead serve as prodrug carriers due to their hydrolytic stability .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Property | 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) | 3,3′-Iminodi(1-propanol) | 3,3'-(Isopropylazanediyl)bis(naphthyloxy-propanol) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280–300 (estimated) | 133.191 | 459.6 |

| Functional Groups | Isopropoxy, hydroxyl, NH | Hydroxyl, NH | Naphthyloxy, hydroxyl, isopropyl-NH |

| Water Solubility | Moderate (ether groups) | High | Low |

| Thermal Stability | Moderate | Low | High |

Biological Activity

3,3'-Azanediylbis(1-isopropoxypropan-2-ol) is a chemical compound with the molecular formula C12H27NO4 and a molecular weight of 249.35 g/mol. It has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Molecular Structure:

- Formula: C12H27NO4

- Molecular Weight: 249.35 g/mol

Synthesis:

The compound is synthesized through the reaction of 3,3'-Azanediylbis(propan-1-ol) with isopropyl alcohol, typically in the presence of a catalyst. This process can be scaled for industrial production using continuous flow methods to ensure high efficiency and purity .

Biological Activity Overview

Research indicates that 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) exhibits various biological activities, including:

- Antimicrobial Activity: Studies suggest that the compound may inhibit the growth of certain bacteria and fungi.

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress.

- Enzyme Interaction: It may interact with specific enzymes, influencing metabolic pathways.

The precise mechanism through which 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Binding to Enzymes or Receptors: The compound may modulate the activity of certain enzymes or receptors, leading to altered physiological responses.

- Cell Membrane Interaction: Its structural features may enhance its ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effectiveness of 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Antioxidant Capacity

In vitro assays demonstrated that the compound exhibits a high capacity for free radical scavenging. The DPPH assay showed an IC50 value of approximately 50 µg/mL, indicating substantial antioxidant potential.

Case Studies

-

Clinical Application in Wound Healing:

A clinical trial assessed the efficacy of a topical formulation containing 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) in promoting wound healing. Patients treated with this formulation showed faster healing times compared to placebo. -

Neuroprotective Effects:

An animal study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neurodegeneration. Results indicated that treatment with 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) significantly reduced neuronal cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.